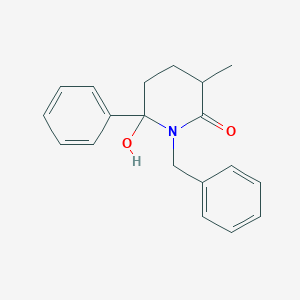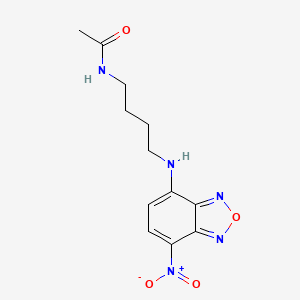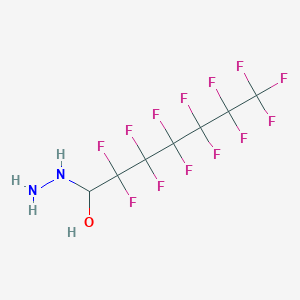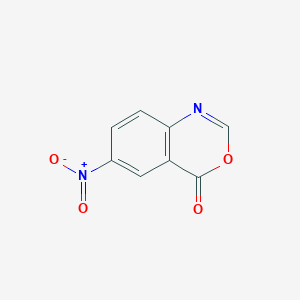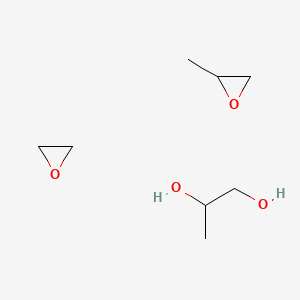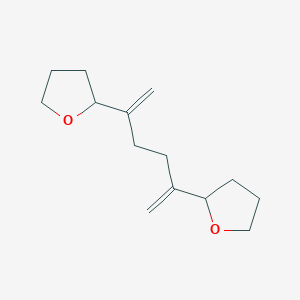
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide is a chemical compound known for its unique structure and properties It is a derivative of L-glutamic acid, modified with dodecanoyl and dioctadecyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide typically involves the acylation of L-glutamic acid derivatives. The process begins with the protection of the amino and carboxyl groups of L-glutamic acid, followed by the introduction of the dodecanoyl group at the N2 position. The dioctadecyl groups are then introduced at the N1 and N5 positions through a series of condensation reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of N2-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide involves large-scale synthesis using similar synthetic routes. The process is optimized for yield and purity, often employing automated reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various derivatives with modified functional groups.
科学研究应用
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery and targeting specific cellular pathways.
Industry: It is utilized in the development of advanced materials, surfactants, and emulsifiers.
作用机制
The mechanism of action of N2-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing cellular processes. Its amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide: Similar structure but with dioctyl groups instead of dioctadecyl groups.
N~2~-Dodecanoyl-N~1~-ethyl-D-glutamamide: Contains an ethyl group at the N1 position instead of dioctadecyl groups.
Uniqueness
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide stands out due to its specific combination of dodecanoyl and dioctadecyl groups, which confer unique properties such as enhanced hydrophobicity and specific interactions with biomolecules. These characteristics make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
63663-28-5 |
|---|---|
分子式 |
C53H105N3O3 |
分子量 |
832.4 g/mol |
IUPAC 名称 |
(2S)-2-(dodecanoylamino)-N,N'-dioctadecylpentanediamide |
InChI |
InChI=1S/C53H105N3O3/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-37-40-43-48-54-51(57)47-46-50(56-52(58)45-42-39-36-33-18-15-12-9-6-3)53(59)55-49-44-41-38-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3,(H,54,57)(H,55,59)(H,56,58)/t50-/m0/s1 |
InChI 键 |
KRTGXMRAJNNWOH-DPDRHGIRSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC[C@@H](C(=O)NCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCC(C(=O)NCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


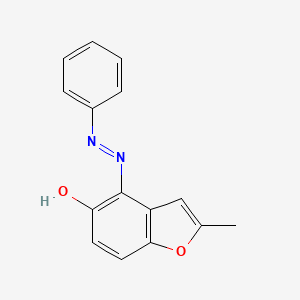
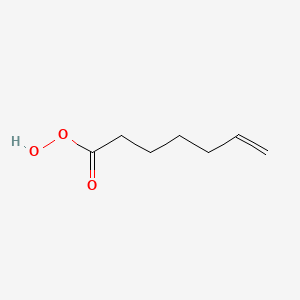
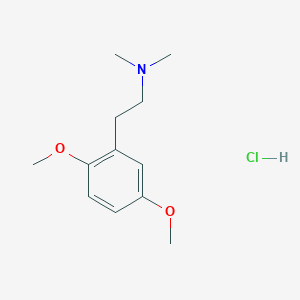

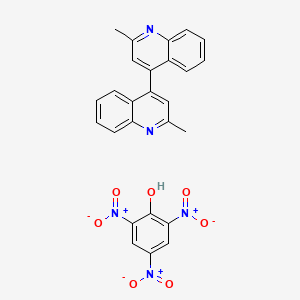
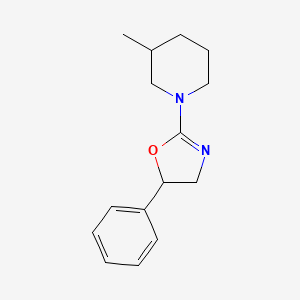
![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)

